2-Bromophenol

Descripción

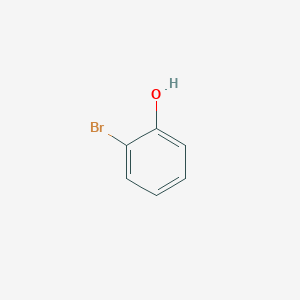

Structure

3D Structure

Propiedades

IUPAC Name |

2-bromophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrO/c7-5-3-1-2-4-6(5)8/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VADKRMSMGWJZCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8052641 | |

| Record name | 2-Bromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow to red oily liquid with an unpleasant odor; mp = 6 deg C; [Merck Index] Pale yellow liquid with an odor like phenol; mp = 5 deg C; [Alfa Aesar MSDS], Liquid | |

| Record name | o-Bromophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19545 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Bromophenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032059 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

194.5 °C | |

| Record name | o-Bromophenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04586 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-BROMOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7648 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

107.6 °F (42 °C) closed cup | |

| Record name | 2-BROMOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7648 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Slightly soluble in chloroform; soluble in ethanol, ether, alkali | |

| Record name | 2-BROMOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7648 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.4924 g/cu cm at 20 °C | |

| Record name | 2-BROMOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7648 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.03 [mmHg] | |

| Record name | o-Bromophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19545 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Yellow to red oily liquid | |

CAS No. |

95-56-7, 32762-51-9 | |

| Record name | 2-Bromophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Bromophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Bromophenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04586 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-BROMOPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6970 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Bromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.212 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bromophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.531 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-BROMOPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A0UB206YF0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-BROMOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7648 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Bromophenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032059 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

5.6 °C | |

| Record name | o-Bromophenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04586 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-BROMOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7648 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Bromophenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032059 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Chemical Transformations of 2 Bromophenol

Direct Electrophilic Bromination of Phenols

Direct electrophilic bromination of phenol (B47542) is a classical method for introducing a bromine atom onto the aromatic ring. The hydroxyl group of phenol is a strongly activating ortho-, para-director, which can lead to the formation of multiple brominated products. chemistrystudent.com However, reaction conditions can be controlled to favor the formation of monobrominated phenols, including 2-bromophenol.

The reaction of phenol with molecular bromine (Br₂) is a rapid reaction that can lead to a mixture of ortho- and para-bromophenol, and under more forcing conditions, 2,4,6-tribromophenol (B41969). youtube.compw.live The regioselectivity of the reaction is highly dependent on the solvent used. youtube.com In polar solvents like water, the formation of the highly reactive phenoxide ion leads to extensive bromination, yielding 2,4,6-tribromophenol as the major product. pw.live In non-polar solvents such as carbon disulfide (CS₂) at low temperatures, the reaction can be controlled to yield a mixture of o-bromophenol and p-bromophenol. youtube.com

N-Bromosuccinimide (NBS) is a milder and more selective brominating agent compared to molecular bromine. rsc.orgniscpr.res.in The use of NBS can provide better control over the extent of bromination, favoring the formation of monobrominated products. niscpr.res.inoup.com The reaction of phenol with NBS can be influenced by the presence of amines, which can catalyze ortho-bromination. oup.com For instance, the use of diisopropylamine (B44863) or dibutylamine (B89481) as a catalyst with NBS in dichloromethane (B109758) can selectively produce 2,6-dibromophenol (B46663) from phenol. oup.com The reaction is believed to proceed through the formation of an N-bromoamine intermediate. oup.com

| Brominating Agent | Solvent | Catalyst/Additive | Major Product(s) | Reference(s) |

| Molecular Bromine (Br₂) | Carbon Disulfide (CS₂) | None | o-Bromophenol, p-Bromophenol | youtube.com |

| Molecular Bromine (Br₂) | Water | None | 2,4,6-Tribromophenol | pw.live |

| N-Bromosuccinimide (NBS) | Dichloromethane | Diisopropylamine | 2,6-Dibromophenol | oup.com |

| N-Bromosuccinimide (NBS) | Acetonitrile (B52724) | None | p-Bromophenol | youtube.com |

Oxidative Bromination Techniques

Oxidative bromination methods offer an alternative to direct electrophilic bromination and often provide higher selectivity and more environmentally benign reaction conditions. These techniques generate an electrophilic bromine species in situ from a bromide source.

A two-phase system utilizing hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) is an effective method for the selective bromination of phenols. acs.orgacs.orgacs.org This method allows for the in situ generation of bromine, which then acts as the brominating agent. The reaction can be performed in a biphasic system, such as water and an organic solvent (e.g., ethylenedichloride), which facilitates product separation. acs.orgacs.orgacs.org By using a para-substituted phenol, such as 4-hydroxybenzoic acid, the ortho-position is selectively brominated. Subsequent decarboxylation can then yield this compound in high yield. acs.orgacs.orgacs.org This approach avoids the formation of isomeric mixtures that are common in direct bromination of phenol. acs.org

| Substrate | Brominating System | Solvent System | Key Transformation | Product | Yield | Reference(s) |

| 4-Hydroxybenzoic acid | HBr/H₂O₂ | Ethylenedichloride/Water | Oxidative bromination followed by decarboxylation | This compound | 90-95% | acs.orgacs.org |

| 4-Methylphenol | HBr/H₂O₂ | Ethylenedichloride/Water | Oxidative bromination | 2-Bromo-4-methylphenol | High selectivity | acs.orgacs.org |

Catalytic methods for oxidative bromination provide highly efficient and selective routes to brominated phenols. Metalloporphyrins, particularly those containing vanadium, have been shown to be effective catalysts for the oxidative bromination of phenols in the presence of a bromide source and an oxidant like hydrogen peroxide. rsc.orgresearchgate.netacs.org These catalysts mimic the function of naturally occurring vanadium-dependent haloperoxidase enzymes. rsc.org The reactions can be carried out in aqueous media under mild conditions, offering a green chemistry approach. rsc.org

Haloperoxidases are enzymes that catalyze the oxidation of halides (Cl⁻, Br⁻, I⁻) by hydrogen peroxide, leading to the formation of a reactive halogenating species. rsc.orgresearchgate.net Vanadium-dependent bromoperoxidases (V-BPO) are particularly efficient in catalyzing the bromination of organic substrates, including phenols. rsc.orgresearchgate.net The enzymatic bromination of phenol can be highly selective, favoring the formation of the monobrominated product. rsc.orgresearchgate.net These biocatalytic systems operate under mild conditions and offer high turnover numbers. rsc.org

| Catalyst | Substrate | Brominating System | Key Features | Reference(s) |

| Oxidovanadium(IV) porphyrins | Phenols | KBr/H₂O₂ | High turnover frequency, biomimetic of VBrPO | rsc.orgacs.org |

| Vanadium-dependent bromoperoxidase (V-BPO) | Phenols | NaBr/H₂O₂ | High selectivity for monobromination, mild conditions | rsc.orgresearchgate.net |

Palladium-Catalyzed Reactions Involving o-Bromophenols

This compound is a valuable substrate in palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The Heck and Suzuki reactions are prominent examples where this compound can be utilized to construct more complex molecular architectures.

The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org this compound can serve as the aryl halide component in this reaction, allowing for the introduction of a vinyl group at the ortho-position to the hydroxyl group. This reaction is a versatile method for the synthesis of substituted styrenes and other vinylated aromatic compounds. masterorganicchemistry.com

The Suzuki reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid or boronic ester) and an organohalide. wikipedia.orgorganic-chemistry.org this compound can be coupled with various organoboronic acids to form substituted biphenyls and other biaryl compounds. libretexts.org This reaction is widely used in organic synthesis due to its mild reaction conditions and tolerance of a wide range of functional groups. wikipedia.org

| Reaction Name | Coupling Partners | Catalyst System | Product Type | Reference(s) |

| Heck Reaction | This compound + Alkene | Palladium catalyst + Base | Substituted Alkenes | wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com |

| Suzuki Reaction | This compound + Organoboronic acid | Palladium catalyst + Base | Substituted Biphenyls | wikipedia.orgorganic-chemistry.orglibretexts.org |

Derivatization Strategies for this compound

The phenolic hydroxyl group of this compound allows for a variety of derivatization reactions, such as etherification and esterification. These reactions can be used to protect the hydroxyl group or to introduce new functional groups into the molecule.

Etherification of this compound can be achieved through the Williamson ether synthesis, where the phenoxide ion, formed by treating this compound with a base, reacts with an alkyl halide to form an ether. This reaction is a common strategy for converting phenols into their corresponding ethers.

Esterification of this compound can be carried out by reacting it with a carboxylic acid or an acyl halide in the presence of a catalyst. This reaction results in the formation of a phenyl ester, which can be a useful intermediate in organic synthesis.

These derivatization strategies enhance the synthetic utility of this compound, allowing for its incorporation into a wide range of more complex molecules.

Methylation and Acetylation of Bromophenol Derivatives

The modification of the hydroxyl group in bromophenol derivatives through methylation and acetylation is a common strategy to alter the molecule's properties and stability. nih.gov These reactions are generally straightforward and result in stable products. nih.gov

Methylation: The methylation of bromophenol derivatives can be achieved by reacting the parent compound with dimethyl sulfate (B86663) (Me₂SO₄) in the presence of a weak base like anhydrous potassium carbonate (K₂CO₃) and a solvent such as acetone. The reaction mixture is typically stirred at a moderately elevated temperature (e.g., 45 °C) for several hours to ensure completion. nih.gov This process converts the phenolic hydroxyl groups into more stable methoxy (B1213986) groups. nih.gov

Acetylation: Acetylation is carried out to convert the hydroxyl groups into acetyl esters. This transformation is commonly performed using acetic anhydride (B1165640) in the presence of pyridine. nih.gov The reaction involves the nucleophilic attack of the phenolic oxygen on the carbonyl carbon of the acetic anhydride, leading to the formation of an acetylated derivative. nih.gov

A series of methylated and acetylated derivatives have been synthesized from various bromophenol precursors, demonstrating the versatility of these methods. nih.gov

Table 1: General Procedures for Methylation and Acetylation of Bromophenols

| Reaction | Reagents | Solvent | Conditions | Product Type |

|---|---|---|---|---|

| Methylation | Dimethyl sulfate (Me₂SO₄), Anhydrous Potassium Carbonate (K₂CO₃) | Acetone | Stirring at 45 °C for 6 hours | Methylated Bromophenol |

| Acetylation | Acetic Anhydride | Pyridine | - | Acetylated Bromophenol |

Formation of Diaryl Methanes from (2-bromo-4,5-dimethoxyphenyl)methanol

The synthesis of diaryl methanes represents a significant class of reactions involving bromophenol derivatives. nih.govmdpi.com A key starting material for this transformation is (2-bromo-4,5-dimethoxyphenyl)methanol, a derivative of this compound. nih.govsigmaaldrich.comnih.gov The core methodology is an alkylation reaction, specifically a Friedel-Crafts type reaction, where the benzyl (B1604629) alcohol derivative reacts with various substituted benzenes. nih.govmdpi.com

The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), in a dry solvent like dichloromethane (CH₂Cl₂). nih.gov The (2-bromo-4,5-dimethoxyphenyl)methanol and the chosen benzene (B151609) derivative are dissolved in the solvent, and AlCl₃ is added. nih.gov The mixture is often cooled to 0 °C and stirred for an extended period, such as 24 hours, to drive the reaction to completion. nih.gov This method has been successfully used to produce a range of novel diaryl methanes with good yields, generally falling between 75% and 92%. nih.gov

Table 2: Synthesis of Diaryl Methanes

| Starting Materials | Catalyst | Solvent | Conditions | Product Class | Yield |

|---|---|---|---|---|---|

| (2-bromo-4,5-dimethoxyphenyl)methanol, Substituted Benzenes | AlCl₃ | Dichloromethane (CH₂Cl₂) | 0 °C to room temp., 24 h | Diaryl Methanes | 75-92% |

Incorporation of Lactamomethyl Moieties

The introduction of lactam-containing side chains onto a phenol ring is a method used to create novel derivatives. cyberleninka.ruresearchgate.net This can be followed by bromination to yield bromophenols with lactamomethyl moieties. cyberleninka.ru The study of halogenation, and specifically bromination, of lactam-containing phenol derivatives has been explored to synthesize analogues of natural compounds. cyberleninka.ruresearchgate.net

The bromination can be carried out using reagents like dioxane dibromide. cyberleninka.ru Research has shown that this reagent can lead to polybrominated aromatic derivatives, with bromination occurring even at the ortho-position relative to the hydroxyl groups. cyberleninka.ruresearchgate.net For instance, the reaction of a lactam-containing phenol in dioxane with dioxane dibromide can yield the desired brominated product. researchgate.net The reaction is typically monitored by thin-layer chromatography (TLC), and upon completion, the product is isolated through extraction and purification steps. cyberleninka.ru One such synthesized compound is 1-(3,5-dibromo-2,4-dihydroxybenzyl)pyrrolidin-2-one. researchgate.net

Synthesis of Bromophenol Hybrids and Analogs

Creating hybrid molecules that combine the bromophenol scaffold with other biologically relevant moieties is an effective strategy for developing new compounds. nih.govnih.gov This approach is based on the principle that combining different structural units can lead to synergistic properties. nih.gov

One example involves the synthesis of bromophenol hybrids containing an indolin-2-one moiety. nih.gov The synthesis is a multi-step process that can be summarized as follows:

Sulfonamide Formation: Oxindole is first reacted with chlorosulfonic acid (ClSO₃H), and the resulting intermediate is then coupled with an aniline (B41778) derivative, such as 4-bromoaniline, to form a sulfonamide linkage. nih.gov

Linker Attachment: A separate aldehyde is reacted with an alkyl dibromide in the presence of K₂CO₃ in dimethylformamide (DMF) to create an intermediate with a reactive linker. nih.gov

Final Coupling: The sulfonamide and the linker-containing intermediate are then coupled with an appropriate amine under basic conditions (e.g., Et₃N in DMF) to yield the final hybrid molecule. nih.gov

This modular approach allows for the creation of a diverse series of hybrid compounds by varying the different components. nih.gov Other analogs, such as indene (B144670) derivatives, have also been synthesized from 3-phenylpropenal derivatives in a BBr₃ medium. nih.gov

O-Demethylation Reactions with BBr₃

The O-demethylation of aryl methyl ethers is a crucial transformation for synthesizing bioactive phenols from their more stable and often more accessible methylated precursors. nih.govmdpi.com Boron tribromide (BBr₃) is a widely used and highly effective reagent for this purpose. chem-station.comcommonorganicchemistry.com It is a strong Lewis acid that can cleave the relatively stable methyl-ether bond under mild conditions, which is advantageous when other sensitive functional groups are present in the molecule. chem-station.comcommonorganicchemistry.comorgsyn.org

The reaction mechanism involves the electron pair of the ether oxygen attacking the empty orbital of the boron atom in BBr₃, forming a complex. chem-station.com This coordination makes the methyl group susceptible to nucleophilic attack by a bromide ion, leading to the cleavage of the carbon-oxygen bond. chem-station.com The resulting alkoxydibromoborane is then hydrolyzed during the workup to yield the final phenol. chem-station.com

These reactions are typically performed in a dry solvent like dichloromethane (CH₂Cl₂) under an inert atmosphere (N₂). mdpi.comcommonorganicchemistry.com The reaction is often initiated at low temperatures (from -78 °C to 0 °C) by adding BBr₃ dropwise to the solution of the methoxy-containing compound. chem-station.comcommonorganicchemistry.com The mixture is then allowed to warm to room temperature and stirred for several hours. mdpi.com This method has been applied to the diaryl methanes synthesized in section 2.4.2 to produce the final target bromophenol derivatives in yields ranging from 73% to 82%. mdpi.com

Table 3: O-Demethylation of Diaryl Methane Derivatives

| Starting Material | Reagent | Solvent | Conditions | Product Class | Yield |

|---|---|---|---|---|---|

| Methoxy-substituted Diaryl Methanes | Boron Tribromide (BBr₃) | Dichloromethane (CH₂Cl₂) | 0 °C to room temp., 24 h | Bromophenols | 73-82% |

Advanced Spectroscopic and Analytical Characterization of 2 Bromophenol and Its Derivatives

Structural Elucidation Techniques

Structural elucidation is a critical process in chemistry that involves a variety of sophisticated methods to determine the atomic and molecular structure of a compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks.

¹H NMR: In the ¹H NMR spectrum of 2-bromophenol, the aromatic protons typically appear in the range of δ 7.2–7.4 ppm. The hydroxyl proton (OH) gives a signal around δ 4.8 ppm, and the protons of any alkyl chains, if present in derivatives, will have characteristic shifts. For example, in (r)-4-(1-Amino-2-hydroxyethyl)-2-bromophenol (B13547675), the CH₂NH₂ group appears at δ 3.6–3.8 ppm.

¹³C NMR: The ¹³C NMR spectrum of this compound shows a distinct signal for the carbon atom attached to the bromine, which is deshielded and appears at approximately δ 115 ppm. The other carbon signals provide further information about the substitution pattern on the aromatic ring. chemicalbook.com For instance, in more complex derivatives like (E)-N-(4-Bromophenyl)-3-(2,3-dibromo-4-hydroxy-5-methoxybenzylidene)-2-oxoindoline-5-sulfonamide, the carbon signals are spread over a wide range, with the carbonyl carbon appearing at δ 168.0 ppm and the methoxy (B1213986) carbon at δ 55.8 ppm. mdpi.com

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| This compound | Aromatic H: 7.2–7.4, OH: ~4.8 | C-Br: ~115 |

| (r)-4-(1-Amino-2-hydroxyethyl)-2-bromophenol | Aromatic H: 7.2–7.4, OH: 4.8, CH₂NH₂: 3.6–3.8, CH₃: 1.2 | C-Br: 115 |

| (E)-N-(4-Bromophenyl)-3-(2,3-dibromo-4-hydroxy-5-methoxybenzylidene)-2-oxoindoline-5-sulfonamide | Aromatic/Amide H: 6.97-11.08 | Carbonyl: 168.0, Aromatic/Alkene C: 108.7-150.3, Methoxy: 55.8 mdpi.com |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight and elemental composition of a compound.

Electron Ionization Mass Spectrometry (EIMS): This technique provides detailed fragmentation patterns that can be used to deduce the structure of a molecule. acs.org

Electrospray Ionization Mass Spectrometry (ESI-MS): A soft ionization technique suitable for analyzing polar and large molecules. For example, the ESI-MS spectrum of (r)-4-(1-amino-2-hydroxyethyl)-2-bromophenol shows a prominent [M+H]⁺ ion at m/z 216.05, confirming its molecular formula.

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS: The coupling of liquid chromatography with mass spectrometry allows for the separation and identification of components in a mixture. sielc.comresearchgate.netnih.gov This is particularly useful for analyzing complex samples, such as the photodegradation products of this compound or its metabolites in biological fluids. nih.govacs.org LC-MS/MS methods have been developed for the sensitive detection of bromophenols in environmental water samples, with detection limits in the nanogram per liter range. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with high confidence. mdpi.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for the O-H stretching of the phenolic group and C-Br stretching, in addition to the aromatic C-H and C=C stretching and bending vibrations. chemicalbook.comnist.gov The conformity of the IR spectrum is often used as a quality control parameter. thermofisher.comavantorsciences.com The structures of various bromophenol derivatives isolated from natural sources have been elucidated using IR spectroscopy in conjunction with other techniques. acs.orgnih.gov

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. The photodegradation of this compound has been monitored using UV-Vis spectroscopy, which allows for the tracking of the disappearance of the parent compound and the appearance of degradation products over time under UV or sunlight irradiation. researchgate.netnih.gov The absorbance detection in HPLC systems often utilizes UV detectors set at specific wavelengths, such as 286 nm for this compound, where it shows significant absorptivity. nih.govjcsp.org.pk

Chromatographic Separation Methods

Chromatographic techniques are essential for the separation, identification, and quantification of this compound and its derivatives from various matrices.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for the analysis of bromophenols. scientificlabs.co.uk Reverse-phase HPLC with a C18 column is commonly employed, using a mobile phase typically consisting of acetonitrile (B52724) and water, often with an acid modifier like phosphoric or formic acid. sielc.comsielc.com This method allows for the separation of this compound from its isomers and other related compounds. nih.govjcsp.org.pk HPLC coupled with UV or diode array detectors (DAD) is a standard approach for quantification. researchgate.netnih.gov

Gas Chromatography (GC): GC is another powerful technique for the separation of volatile compounds like bromophenols. The analysis often involves derivatization to increase the volatility and improve the chromatographic properties of the analytes. psu.edu When coupled with a mass spectrometer (GC-MS), it provides a highly selective and sensitive method for the determination of bromophenols in various samples. psu.edu

Capillary Zone Electrophoresis (CZE): CZE is a high-resolution separation technique that has been applied to the simultaneous analysis of several bromophenols, including this compound. jfda-online.com This method offers rapid analysis times and symmetrical peak shapes. jfda-online.com

Solid-Phase Extraction (SPE): SPE is a sample preparation technique frequently used to extract and concentrate bromophenols from aqueous samples before chromatographic analysis. nih.govresearchgate.net This step is crucial for removing interfering matrix components and improving the detection limits of the analytical method. researchgate.net

| Technique | Stationary Phase/Column | Mobile Phase/Conditions | Detection | Application |

| HPLC | Newcrom R1 (reverse phase) sielc.comsielc.com | Acetonitrile, Water, Phosphoric Acid sielc.comsielc.com | MS, UV sielc.comsielc.com | Separation and analysis sielc.comsielc.com |

| HPLC | Lichrospher 100 RP-18 nih.govjcsp.org.pk | Water:Acetonitrile gradient nih.govjcsp.org.pk | UV (286 nm) nih.govjcsp.org.pk | Determination in fish meat nih.gov |

| GC | DB-XLB psu.edu | - | MS | Simultaneous determination in soil psu.edu |

| CZE | Uncoated fused-silica capillary jfda-online.com | 20 mM borate-NaOH buffer (pH 10.00) jfda-online.com | UV (280 nm) jfda-online.com | Simultaneous assay in seafood jfda-online.com |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and analysis of this compound. Reverse-phase (RP) HPLC methods are commonly employed for its analysis. sielc.com A typical method might utilize a C8 or C18 column, such as a Phenomenex C8(2) Luna or a Lichrospher 100 RP-18, with a mobile phase consisting of a mixture of acetonitrile and water containing an acid modifier like trifluoroacetic acid (TFA) or phosphoric acid. sielc.commdpi.comresearchgate.net For applications requiring mass spectrometry (MS) compatibility, formic acid is substituted for phosphoric acid. sielc.com

The separation of this compound from its isomers, such as 3-bromophenol (B21344) and 4-bromophenol (B116583), and other related brominated compounds can be achieved with good chromatographic resolution. researchgate.netresearchgate.net For instance, a resolution (Rs) value of 1.23 has been reported for the separation of 2- and 4-bromophenol. researchgate.net Detection is often carried out using a UV-Vis detector, with specific wavelengths chosen based on the absorbance maxima of the analytes (e.g., 286 nm). researchgate.net The use of electrochemical detectors in conjunction with UV-Vis detection can also be employed. researchgate.nettandfonline.com

Method validation for HPLC analysis of bromophenols has demonstrated high linearity, with correlation coefficients (R²) of 0.999 or greater. mdpi.com The limits of detection (LOD) and quantification (LOQ) for this compound can reach low levels, with reported LODs as low as 0.008 to 0.04 µg/mL and LOQs from 0.024 to 0.12 µg/mL in certain studies. mdpi.com Another study reported a detection limit of 127 ng/mL for 2-BP. researchgate.net These methods have been successfully applied to determine the concentration of bromophenols in various samples, including red algae and river water. mdpi.comresearchgate.net

Table 1: HPLC Method Parameters for this compound Analysis

| Parameter | Details | Source(s) |

|---|---|---|

| Column Types | Newcrom R1, Phenomenex C8(2) Luna, Lichrospher 100 RP-18 | sielc.commdpi.comresearchgate.net |

| Mobile Phase | Acetonitrile, Water, with Phosphoric Acid or Formic Acid (for MS) or Trifluoroacetic Acid | sielc.commdpi.com |

| Detection | UV-Vis (e.g., 286 nm), Electrochemical | researchgate.netresearchgate.nettandfonline.com |

| LOD | 0.008 - 0.04 µg/mL; 127 ng/mL | mdpi.comresearchgate.net |

| LOQ | 0.024 - 0.12 µg/mL | mdpi.com |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of this compound, often employed for its high sensitivity and specificity, especially in complex matrices like seafood, water, and soil. researchgate.netjksww.or.krresearchgate.net Due to the polar nature of the phenolic hydroxyl group, derivatization is a common step to improve chromatographic behavior and sensitivity. A frequent approach is in-situ acetylation using acetic anhydride (B1165640), which converts the bromophenols into their less polar acetate (B1210297) derivatives. acs.orgnih.govnih.gov Silylation is another derivatization technique used. researchgate.net

Following derivatization, the analytes are typically separated on a capillary column, such as a DB-XLB or Rxi-5ms, before being introduced into the mass spectrometer. jksww.or.krresearchgate.net The mass spectrometer is often operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring characteristic ions of the target analytes. researchgate.netresearchgate.net For this compound, the molecular ions (m/z 172 and 174, corresponding to the bromine isotopes) are typically monitored. nih.govresearchgate.net

GC-MS methods have been developed for the simultaneous determination of multiple bromophenols. researchgate.netcabidigitallibrary.org These methods have demonstrated low limits of detection, often in the picogram per milliliter (pg/mL) or nanogram per gram (ng/g) range. researchgate.netnih.gov For example, a method for analyzing bromophenols in seafood reported a limit of quantification of 0.05 ng/g for this compound. acs.orgnih.gov However, the recovery of this compound can sometimes be challenging due to its instability. researchgate.net GC-MS has also been instrumental in identifying intermediate products of this compound degradation, such as 2,6-dibromophenol (B46663) and 2,4-dibromophenol (B41371). jksww.or.kr

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) offers significant advantages over conventional HPLC-MS, including increased resolution, higher sensitivity, and reduced analysis times. nih.govnih.gov This technique has been effectively applied to the analysis of this compound and its metabolites in complex biological samples like urine. nih.govtandfonline.com

A rapid microbore metabolic profiling (RAMMP) approach using UPLC-MS has been developed for high-throughput analysis. nih.govacs.org This method involves scaling down the column dimensions (e.g., from 2.1 mm x 100 mm to 1 mm x 50 mm) and increasing the solvent linear velocity, which can shorten the analysis time to as little as 2.5 minutes per sample. nih.govacs.org While this rapid method may result in a lower peak capacity and detection of fewer features compared to conventional UPLC-MS, it has been shown to provide comparable group discrimination in metabolic phenotyping studies involving this compound. nih.govacs.org

In metabolic fate studies of this compound in rats, UPLC-MS was crucial for identifying major metabolites such as this compound glucuronide and this compound sulphate, as well as minor hydroxylated metabolites. tandfonline.com For the analysis of bromophenols in aqueous samples, UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) and an electrospray ionization (ESI) source has been used. researchgate.netnih.gov Such methods have achieved very low detection limits, in the range of 0.1 to 13.9 ng/L in river water and 0.1 to 21.9 ng/L in seawater. researchgate.netnih.gov

Table 2: Comparison of Conventional UPLC-MS and Rapid Microbore Metabolic Profiling (RAMMP)

| Feature | Conventional UPLC-MS | RAMMP | Source(s) |

|---|---|---|---|

| Column Dimensions | 2.1 mm x 100 mm | 1 mm x 50 mm | nih.govacs.org |

| Analysis Time | Longer | ~2.5 minutes | nih.govacs.org |

| Peak Capacity | ~150 | ~50 | nih.govacs.org |

| Features Detected | ~19,000 | ~6,000 | nih.govacs.org |

| Application | Detailed metabolic profiling | High-throughput phenotyping | nih.gov |

Advanced Detection and Quantification in Complex Matrices

The accurate analysis of this compound in complex matrices such as seafood, aquatic products, and environmental samples often requires advanced techniques to overcome matrix effects and achieve low detection limits. researchgate.netnih.gov Stable isotope dilution analysis and various microextraction techniques are prominent among these advanced methodologies.

Stable Isotope Labeling and Dilution Analysis

Stable isotope dilution analysis (SIDA) is a highly accurate quantification method that involves the use of a stable isotope-labeled internal standard. researchgate.net For the analysis of this compound, ¹³C₆-labeled bromophenol is often used as an internal standard. researchgate.netacs.orgnih.gov This labeled compound is chemically identical to the analyte but has a different mass, allowing it to be distinguished by a mass spectrometer.

The addition of a known amount of the labeled standard at an early stage of the sample preparation process corrects for the loss of the analyte during extraction and cleanup, as well as for matrix-induced signal suppression or enhancement in the mass spectrometer. nih.gov This approach has been successfully combined with GC-MS and LC-MS/MS for the accurate quantification of this compound and other bromophenols in seafood. researchgate.netnih.gov The use of ¹³C₆-labeled internal standards has enabled quantification of this compound down to 0.05 ng/g in fish flesh. researchgate.netacs.orgnih.gov Another strategy involves labeling analytes and standards with reagents like 10-methyl-acridone-2-sulfonyl chloride (d₀-MASC) and its deuterated counterpart (d₃-MASC), which enhances MS sensitivity and minimizes matrix effects. nih.gov

Microextraction Techniques (e.g., Gas Purge Microextraction, Solid-Phase Microextraction)

Microextraction techniques are employed to isolate and preconcentrate this compound from the sample matrix, thereby increasing the sensitivity of the subsequent analysis. These methods are often more environmentally friendly, requiring smaller volumes of organic solvents.

Solid-Phase Microextraction (SPME) is a solvent-free extraction technique where a fused-silica fiber coated with a stationary phase is exposed to the sample or its headspace. acs.orgnih.gov The analytes partition onto the fiber, which is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis. Headspace SPME (HS-SPME) is particularly useful for volatile and semi-volatile compounds like this compound in complex matrices. acs.orgcabidigitallibrary.org This technique, often combined with in-situ acetylation and GC-MS, has been used for the determination of bromophenols in seafood and water samples. acs.orgnih.govcabidigitallibrary.org Different fiber coatings, such as Carboxen-polydimethylsiloxane (CAR-PDMS), are evaluated to optimize the extraction efficiency. nih.gov

Gas Purge Microextraction (GP-MSE) is another green analytical technique used for the extraction of bromophenols from aquatic products. nih.gov This method is organic solvent-free and involves purging the sample with a gas to transfer the analytes into a microsyringe for collection. researchgate.netnih.gov GP-MSE has been successfully coupled with stable isotope labeling and LC-MS/MS, achieving recoveries between 92.0% and 98.5% and limits of detection in the range of 0.10-0.30 µg/kg for bromophenols. nih.gov

Computational Chemistry and Theoretical Studies on 2 Bromophenol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure and properties of molecules. rjpn.org This quantum mechanical modeling method allows for the calculation of various molecular properties through functionals dependent on the electron density. imist.ma DFT calculations, particularly using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional, have been effectively used to study the complete series of bromophenols. nih.gov These calculations provide reliable results for molecular properties such as HOMO-LUMO energies, molecular shape, and thermochemistry. scirp.org

The first step in most computational studies is the optimization of the molecular geometry to find the most stable conformation (the minimum energy structure). scirp.org For the series of 19 bromophenols, including 2-Bromophenol, DFT calculations at the B3LYP/6-311G++(d,p) level have been employed to determine their optimized structures. nih.gov

The molecular structure and properties of this compound are significantly influenced by the presence of the bromine atom at the ortho position relative to the hydroxyl group. nih.gov This proximity allows for the formation of an intramolecular hydrogen bond between the hydroxyl proton and the bromine atom. This interaction, along with steric and inductive effects of the bromine, plays a crucial role in determining the molecule's final geometry and properties. nih.gov Systematic trends observed across the bromophenol series show that increasing bromine substitution leads to an increase in the O-H bond length and a decrease in the C-O bond length. nih.gov

The table below illustrates typical parameters obtained from a DFT geometry optimization.

| Parameter | Description |

| Bond Lengths (Å) | The equilibrium distance between the nuclei of two bonded atoms. |

| **Bond Angles (°) ** | The angle formed between three connected atoms across two bonds. |

| Dihedral Angles (°) | The angle between two planes, each defined by three atoms. |

| Point Group | A mathematical group describing the symmetry of the molecule. |

DFT is extensively used to calculate global reactivity descriptors, which help in understanding the chemical reactivity of molecules. rjpn.org These indices are derived from the energies of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rjpn.orgset-science.com The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. ijcps.org

The Ionization Potential (I) is the energy required to remove an electron from a molecule, while the Electron Affinity (A) is the energy released when an electron is added. Within the framework of Koopmans' theorem for DFT, these can be approximated using the energies of the frontier orbitals. researchgate.net

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

These parameters are fundamental in assessing the molecule's tendency to undergo oxidation or reduction.

From the Ionization Potential (I) and Electron Affinity (A), several key reactivity indices can be calculated to quantify a molecule's stability and reactivity.

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is the negative of the chemical potential (μ).

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard" and less reactive, while those with a small gap are "soft" and more reactive. set-science.com

Electrophilicity Index (ω): This index quantifies the energy stabilization of a system when it acquires additional electronic charge from the environment. imist.ma It measures the propensity of a species to act as an electrophile.

The relationships between these indices and the frontier orbital energies are summarized in the table below.

| Reactivity Index | Formula | Derived From |

| Ionization Potential (I) | I ≈ -EHOMO | HOMO Energy |

| Electron Affinity (A) | A ≈ -ELUMO | LUMO Energy |

| Electronegativity (χ) | χ = (I + A) / 2 | Ionization Potential, Electron Affinity |

| Chemical Hardness (η) | η = (I - A) / 2 | Ionization Potential, Electron Affinity |

| Electrophilicity Index (ω) | ω = μ² / (2η) = χ² / (2η) | Electronegativity, Chemical Hardness |

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability. irjweb.com A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. set-science.com Conversely, a small energy gap is indicative of a more reactive molecule. irjweb.com This energy gap is a key factor in understanding the electronic properties and charge transfer that can occur within the molecule. scirp.org

DFT calculations are also employed to predict the thermodynamic properties of molecules, such as enthalpy (H), entropy (S), and Gibbs free energy (G). scirp.orgnih.gov These parameters provide crucial information about the stability, spontaneity, and equilibrium of chemical reactions under different conditions.

Calculations can determine how these properties change with temperature, which is essential for understanding the thermal stability of a compound. wu.ac.th For instance, studies on similar phenolic compounds have shown that thermodynamic parameters vary with temperature, and such calculations can indicate whether decomposition reactions are thermodynamically favorable at higher temperatures. researchgate.net

The table below describes these key thermodynamic parameters.

| Thermodynamic Parameter | Symbol | Description |

| Enthalpy | H | Represents the total heat content of a system. |

| Entropy | S | A measure of the disorder or randomness of a system. |

| Gibbs Free Energy | G | Indicates the spontaneity of a process at constant temperature and pressure. |

Correlation with Experimental Data (e.g., pKa values)

Computational chemistry serves as a powerful tool for predicting key chemical parameters of molecules like this compound, including its acid dissociation constant (pKa). Various theoretical approaches, employing different levels of theory, functionals, and solvation models, have been developed to calculate pKa values. While these methods offer valuable insights, they often necessitate correction factors to achieve high accuracy in predicting experimental pKa values.

Recent advancements have focused on developing direct and accurate protocols for computing the pKa of phenolic compounds without the need for empirical corrections. One such approach involves using Density Functional Theory (DFT) calculations that incorporate explicit solvent molecules. For instance, calculations performed with two explicit water molecules using the CAM-B3LYP functional and the 6-311G+dp basis set, combined with a solvation model based on density (SMD), have demonstrated reliable pKa predictions for a range of substituted phenols. nih.gov This methodology has shown a mean absolute error of approximately 0.3 pKa units, indicating a strong correlation with experimental data. nih.gov

The accuracy of computational pKa prediction is crucial as the acid-base equilibrium of phenolic compounds influences their biological activity. neliti.com The goal of these computational studies is to provide a practical, accurate, and readily applicable protocol for determining the pKa of phenol (B47542) derivatives, which is essential for their application in various scientific and industrial fields. nih.govneliti.com

Theoretical Investigations of Reaction Mechanisms

Theoretical studies have provided significant insights into the mechanisms of radical/molecule reactions involving this compound. These reactions are fundamental to understanding the transformation of this compound in various environments. For instance, the reaction of this compound with active hydrogen radicals can lead to the formation of key radical species, including the bromophenoxyl radical and substituted phenyl radicals. nih.gov These radicals are highly reactive and can initiate a cascade of subsequent reactions.

Computational investigations often employ methods like Density Functional Theory (DFT) to explore the thermodynamics and kinetics of these reactions. researchgate.net Such studies help in elucidating the reaction pathways and identifying the primary products formed from the interactions between radicals and this compound molecules.

The oxidative coupling of bromophenoxyl radicals, generated from this compound, is a critical process in the formation of larger, more complex molecules. These reactions can proceed through various mechanisms, including radical-radical coupling and radical-molecule interactions. nih.govresearchgate.net In these reactions, two bromophenoxyl radicals can combine, or a bromophenoxyl radical can react with a neutral this compound molecule. nih.gov

Computational studies, often using DFT, are employed to understand the mechanistic details of these coupling reactions. unirioja.es These theoretical investigations help to determine the preferred reaction pathways and the structures of the resulting products. The outcomes of these reactions are influenced by factors such as the reaction conditions and the electronic properties of the radicals involved. nih.govfrontiersin.org

This compound is a known precursor to the formation of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), as well as mixed halogenated dibenzo-p-dioxins and furans (PXDD/Fs). murdoch.edu.auacs.org Theoretical studies have been instrumental in elucidating the complex reaction mechanisms leading to these toxic compounds.

Gas-phase bimolecular reactions involving this compound molecules and their corresponding phenoxy radicals are considered initial steps in the formation of PXDD/Fs. murdoch.edu.au Computational models have shown that bromophenols with a bromine atom at the ortho position are capable of forming PBDDs. acs.org The formation pathways involve a series of steps, including condensation reactions and intermolecular rearrangements. murdoch.edu.au

Studies on the thermal reactions of precursors like 2,4,6-tribromophenol (B41969) have shown that both 2,3,7,8-substituted and non-2,3,7,8-substituted PBDD/Fs can be generated. nih.gov The self- and cross-combination of radical species derived from bromophenols can yield both dioxin-type and dibenzofuran-type products. nih.gov Theoretical calculations have demonstrated that reactions involving phenyl C sites in certain radical intermediates can be both thermodynamically and kinetically more favorable than those involving the bromophenoxyl radical. nih.gov Furthermore, there is an observed increased tendency for dioxin formation from bromophenols compared to their chlorinated analogs. acs.org

Recent theoretical studies have investigated the radical scavenging activity of bromophenols, providing kinetic data such as rate constants and branching ratios. researchgate.netnih.gov

The primary mechanism for this radical scavenging activity was identified as formal hydrogen atom transfer (f-HAT). mdpi.com The analysis of reaction sites revealed that hydrogen abstraction predominantly occurs at the hydroxyl group, with high branching ratios. For example, in the reaction with the HOO• radical, the branching ratio for hydrogen abstraction from the 3-OH group was 93% for one of the studied bromophenols. mdpi.com

Kinetic Analysis of Radical Scavenging Activity

Solvent Polarity Effects on Antioxidant Activity of this compound

The antioxidant activity of phenolic compounds, including this compound, is significantly influenced by the polarity of the solvent in which the reactions occur. Computational studies using methods like Density Functional Theory (DFT) are crucial for elucidating the mechanisms behind these effects. The solvent environment can alter the preferred pathway of free radical scavenging, which primarily occurs through three mechanisms: Hydrogen Atom Transfer (HAT), Sequential Proton Loss Electron Transfer (SPLET), and Single Electron Transfer-Proton Transfer (SET-PT).

The efficacy of each mechanism is related to key thermodynamic parameters: Bond Dissociation Enthalpy (BDE) for HAT, Proton Affinity (PA) and Electron Transfer Enthalpy (ETE) for SPLET, and Ionization Potential (IP) for SET-PT. The polarity of the solvent can have a differential impact on these parameters, thereby dictating the dominant antioxidant mechanism.

Detailed Research Findings

In a non-polar solvent , the HAT mechanism is often predominant. This is because the homolytic cleavage of the O-H bond is less affected by the solvent environment compared to reactions involving charged species. The antioxidant capacity in this case is primarily determined by the Bond Dissociation Enthalpy (BDE) of the phenolic hydroxyl group.

In a polar solvent , the solvent molecules can stabilize charged species formed during the antioxidant reactions. This stabilization significantly lowers the energy barrier for the SPLET pathway. In this mechanism, the phenol first deprotonates to form a phenoxide anion, which then donates an electron to the free radical. The ease of this process is governed by the Proton Affinity (PA) of the phenoxide ion and the Electron Transfer Enthalpy (ETE) of the subsequent electron donation. Generally, polar solvents facilitate the initial proton loss, making the SPLET mechanism more favorable. ijcmas.com

Computational studies on phenol, the parent compound of this compound, have shown that the O-H Bond Dissociation Enthalpy increases with the polarity of the solvent. For instance, the BDE of phenol has been calculated to be lower in benzene (B151609) (a non-polar solvent) compared to acetonitrile (B52724) (a polar aprotic solvent). nih.gov This suggests that the HAT mechanism would be more favorable in less polar environments.

To illustrate the solvent polarity effects, the following table presents hypothetical but representative data for a phenolic compound like this compound, based on general trends observed for phenols.

| Solvent | Dielectric Constant (ε) | Dominant Mechanism | Key Thermodynamic Parameter | Relative Antioxidant Activity |

|---|---|---|---|---|

| Benzene (Non-polar) | 2.3 | Hydrogen Atom Transfer (HAT) | Bond Dissociation Enthalpy (BDE) | Moderate |

| Methanol (Polar Protic) | 32.7 | Sequential Proton Loss Electron Transfer (SPLET) | Proton Affinity (PA) / Electron Transfer Enthalpy (ETE) | High |

| Water (Polar Protic) | 80.1 | Sequential Proton Loss Electron Transfer (SPLET) | Proton Affinity (PA) / Electron Transfer Enthalpy (ETE) | Very High |

The table above illustrates that as the solvent polarity increases, the dominant antioxidant mechanism is expected to shift from HAT to SPLET, which is generally associated with a higher antioxidant activity for phenolic compounds.

Environmental Chemistry and Degradation Pathways of 2 Bromophenol

Occurrence and Distribution in Environmental Matrices

2-Bromophenol, a member of the bromophenol class of compounds, is found in various environmental compartments due to both natural and anthropogenic sources. nih.govresearchgate.net Its production and use as a chemical intermediate, particularly in the synthesis of resorcinol, can lead to its release into the environment through industrial wastewater and other waste streams. nih.govresearchgate.net Additionally, natural production by marine organisms contributes to its environmental presence. nih.govtandfonline.cominchem.org

Aquatic Environments (e.g., Groundwater, River Water, Seawater, Sediments)

This compound has been detected in a range of aquatic environments. Studies have reported its presence in river water, estuarine sediments, and even drinking water. tandfonline.cominchem.org For instance, in Canada, a maximum concentration of 42 ng/L was found in a single treated water sample, though levels are generally below 3 ng/L. inchem.org

The presence of this compound in marine ecosystems is well-documented, with marine algae and certain invertebrate animals being identified as natural producers. nih.govawi.de This natural production is a significant source of the compound in marine environments, leading to its detection in various marine organisms. researchgate.netresearchgate.net Consequently, the consumption of seafood is considered a potential route of human exposure to naturally occurring bromophenols. researchgate.net

In riverine and marine sediments, the distribution of bromophenols can vary. One study found that in marine sediments, bromophenols (BPs) were present at higher concentrations than chlorophenols (CPs), while the opposite was true for riverine sediments. researchgate.net Specifically, the levels of BPs in riverine sediments were found to be 10 to 500 times lower than in marine sediments. researchgate.net The chlorination process at industrial facilities, such as nuclear power plants, can also contribute to the formation of bromophenols, including this compound, in nearby seawater. researchgate.net

The following table summarizes the detection of this compound and related compounds in various aquatic environments based on a study in Korea.

Interactive Data Table: Concentration of Phenolic Compounds in Aquatic Environments (ng/L)

| Compound | Seawater | Riverine Water |

| 2,4-dibromophenol (B41371) | 0.531–32.7 | Not Detected |

| 2,4,6-tribromophenol (B41969) | 0.378–20.2 | Detected |

| 4-chlorophenol | Not Detected | Detected |

| 2,6-dichlorophenol | Not Detected | Detected |

| 2,4,6-trichlorophenol | Not Detected | Detected |

Source: Adapted from a study on the distribution and formation of chlorophenols and phenolic BFRs in marine and river environments. researchgate.net

Air

While less is known about the atmospheric fate of this compound compared to its aquatic distribution, it is expected to exist primarily as a vapor if released into the air. nih.gov Its degradation in the atmosphere is predicted to occur through reaction with photochemically-produced hydroxyl radicals, with an estimated half-life of 1.7 days. nih.govnih.gov

Recent research has highlighted the potential for this compound to react on the surface of mineral dusts in the atmosphere. nih.govresearchgate.net Specifically, iron-bearing clay minerals like montmorillonite (B579905) and illite (B577164) can mediate the dimerization of gaseous this compound to form hydroxylated polybrominated biphenyls and hydroxylated polybrominated diphenyl ethers. nih.govresearchgate.net This reaction is favored in moist conditions. nih.govresearchgate.net

Degradation Processes

The environmental persistence of this compound is influenced by various degradation processes, with biodegradation being a key pathway for its removal. nbinno.com

Biodegradation

The biodegradation of this compound has been observed under different environmental conditions. nih.gov

Microorganisms have demonstrated the ability to degrade this compound under both aerobic and anaerobic conditions. nih.govnih.govresearchgate.net Under anaerobic conditions, such as those found in marine and estuarine sediments, this compound can be debrominated to phenol (B47542). nih.gov This initial dehalogenation step is often followed by the degradation of the resulting phenol. oup.com

Studies with microbial consortia from estuarine sediments have shown that the degradation of this compound to phenol can occur under sulfidogenic conditions. oup.comoup.com In these systems, the subsequent degradation of phenol is dependent on sulfate (B86663) reduction. oup.comoup.com

The white-rot fungus Trametes versicolor has also been shown to eliminate this compound from liquid cultures, with a 65-85% removal rate observed within four days. researchgate.net The presence of this compound was found to induce the highest levels of extracellular laccase, an enzyme involved in the degradation of phenolic compounds. researchgate.net

Microbial dehalogenation is a critical step in the breakdown of this compound. This process involves the removal of the bromine atom from the phenol ring, typically as the initial step in the degradation pathway. oup.com Reductive dehalogenation, where the bromine is replaced by a hydrogen atom, is a common mechanism observed in anaerobic environments. oup.comoup.com

Several bacterial strains and consortia have been identified that can carry out the reductive dehalogenation of this compound. For example, microorganisms enriched from marine and estuarine sediments have been shown to debrominate this compound to phenol under iron-reducing, sulfidogenic, and methanogenic conditions. nih.gov In some cases, the dehalogenation of this compound is carried out by specific bacteria, while other organisms in the consortium are responsible for the subsequent degradation of phenol. oup.com

Research has also identified specific phylotypes, such as a Desulfovibrio-like sequence, as being responsible for the dehalogenation of this compound in sulfidogenic enrichment cultures. asm.org Furthermore, microorganisms associated with marine sponges have demonstrated the ability to reductively debrominate this compound under methanogenic and sulfidogenic conditions. asm.orgscilit.com

The following table lists the chemical compounds mentioned in this article and their corresponding PubChem CIDs.

Bioaugmentation Strategies

Bioaugmentation, the introduction of specific microbial strains or consortia to enhance the degradation of contaminants, is a promising strategy for remediating sites contaminated with brominated phenols. researchgate.net This approach is particularly relevant when indigenous microbial populations lack the necessary metabolic capabilities or when the degradation rate needs to be accelerated. diva-portal.org The success of bioaugmentation hinges on various factors, including the chemical structure and concentration of the pollutant, soil properties, and the ecological competence of the introduced microorganisms. researchgate.net

Studies have demonstrated the potential of bioaugmentation for degrading brominated compounds. For instance, a microbial consortium enriched from sediment was shown to enhance the dechlorination of 1,2,4-trichlorodibenzo-p-dioxin (B167082) when stimulated with 2-, 3-, and 4-bromophenol (B116583). oup.com In the context of more complex brominated phenols like 2,4,6-tribromophenol (TBP), bioaugmentation with Bacillus sp. GZT significantly enhanced its biodegradation in river water/sediment microcosms. gdut.edu.cnnih.gov This resulted in approximately 40.7% removal of TBP over a seven-week period without a lag phase. nih.gov

The effectiveness of bioaugmentation can be further improved by the addition of co-substrates or nutrients. For example, the degradation of TBP by Bacillus sp. GZT was enhanced by the addition of glucose, yeast extract, sodium lactate, and sodium propionate. gdut.edu.cnnih.gov Glucose, in particular, may act as an electron donor, stimulating the respiratory processes of dehalorespiring bacteria. gdut.edu.cn Interestingly, the addition of other bromophenols like this compound, 2,4-dibromophenol (2,4-DBP), or 2,6-dibromophenol (B46663) did not significantly promote the biodegradation of TBP in these bioaugmented systems. gdut.edu.cnnih.gov

Successful bioaugmentation relies on the survival and activity of the introduced strains in the contaminated environment. gdut.edu.cn Metagenomic analysis of a TBP-degrading, bioaugmented system revealed the dominance of microbial phyla such as Proteobacteria, Actinobacteria, Bacteroidetes, and Firmicutes, indicating that members of these groups are likely involved in the enhanced degradation process. nih.gov

Abiotic Degradation

Photodegradation (Direct and Indirect)

This compound is susceptible to photodegradation under both UV and sunlight irradiation. fishersci.seresearchgate.net The process is complex, involving multiple parallel reactions that can be of second-order or higher. researchgate.netresearchgate.net Studies utilizing UV-Vis spectroscopy and High-Performance Liquid Chromatography (HPLC) have confirmed the breakdown of this compound upon exposure to light. fishersci.seresearchgate.net

The primary photodegradation pathways include photohydrolysis, debromination, and the transfer of bromine to different positions on the phenol ring, leading to the formation of various photoproducts. researchgate.netresearchgate.net Identified intermediates and products include hydroxy-derivatives and other bromophenol homologs. researchgate.netresearchgate.net Isotope effect studies suggest that for the photodegradation of this compound in aqueous solution, the cleavage of the carbon-bromine (C-Br) bond is not the rate-limiting step. nih.gov The main difference between UV light and sunlight in this process appears to be the reaction rate rather than the identity of the resulting photoproducts. researchgate.net

Thermal Degradation and Pyrolysis

The thermal degradation of this compound, particularly at high temperatures, has been studied to understand the formation of hazardous byproducts in processes like incineration. capes.gov.brresearchgate.net In the gas phase, the pyrolysis of this compound occurs over a temperature range of 300 to 1000 °C. capes.gov.bracs.org The degradation rate increases significantly above 650 °C, reaching 99% destruction at 850 °C. acs.org

The pyrolysis of this compound yields a variety of products. capes.gov.bracs.org At temperatures below 700 °C, the primary mechanism involves the formation of the 2-bromophenoxyl radical, which can then lead to the formation of naphthalene (B1677914) and bromonaphthalene. capes.gov.brresearchgate.net However, a major product of this compound pyrolysis is dibenzo-p-dioxin (B167043) (DD). capes.gov.brresearchgate.net Other significant products observed include 1-monobromodibenzo-p-dioxin (1-MBDD), 4-monobromodibenzofuran (4-MBDF), dibenzofuran (B1670420) (DF), 2,4-dibromophenol, 2,6-dibromophenol, phenol, bromobenzene (B47551), and benzene (B151609). capes.gov.bracs.org

The table below summarizes the products observed during the gas-phase pyrolysis of this compound.

| Product | Temperature Range (°C) |

| Dibenzo-p-dioxin (DD) | 500 - 900 |

| Dibenzofuran (DF) | 500 - 900 |

| 1-Monobromodibenzo-p-dioxin (1-MBDD) | 500 - 900 |

| 4-Monobromodibenzofuran (4-MBDF) | 500 - 900 |

| Naphthalene | < 700 |

| Bromonaphthalene | < 700 |

| 2,4-Dibromophenol | - |

| 2,6-Dibromophenol | - |

| Phenol | - |

| Bromobenzene | - |

| Benzene | - |

Data compiled from various studies on this compound pyrolysis. capes.gov.bracs.org

When the pyrolysis of this compound occurs on a surface like silica-supported copper oxide, the product distribution can change. acs.org In such surface-mediated reactions, the yields of polybrominated dibenzo-p-dioxins (PBDDs) are significantly higher than the yields of their chlorinated counterparts from 2-chlorophenol. acs.org This is attributed to the greater ease of bromination compared to chlorination. acs.org

Hydrolysis